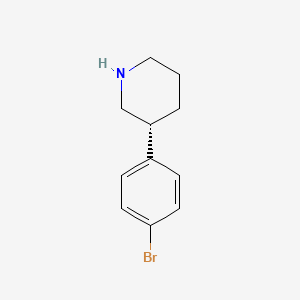

(3R)-3-(4-bromophenyl)piperidine

Descripción general

Descripción

“(3R)-3-(4-bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a compound of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of “(3R)-3-(4-bromophenyl)piperidine” is determined by its molecular formula, C11H14BrN . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving “(3R)-3-(4-bromophenyl)piperidine” are determined by its chemical structure . The specific reactions it undergoes are not detailed in the search results.Physical And Chemical Properties Analysis

“(3R)-3-(4-bromophenyl)piperidine” has a molecular weight of 240.14 . Its boiling point and density are predicted to be 310.9±35.0 °C and 1.313±0.06 g/cm3, respectively .Aplicaciones Científicas De Investigación

Chiral Resolution and Simulation Studies

Chiral resolution and simulation studies of closely related compounds have shown significant advancements in understanding the chiral recognition mechanisms, such as the use of Chiralpak IA columns for enantiomeric resolution. These methods are crucial for studying compounds like (3R)-3-(4-bromophenyl)piperidine, as they rely on hydrogen bonding and π–π interactions for chiral separation, which is essential for pharmaceutical applications and research into stereoisomer effects on biological activity (Ali et al., 2016).

Development of Opioid Antagonists

Research into the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent, peripherally selective opioid antagonists. These compounds show promise for treating gastrointestinal motility disorders by selectively targeting peripheral receptors without affecting central opioid receptors, indicating potential applications for (3R)-3-(4-bromophenyl)piperidine derivatives (Zimmerman et al., 1994).

Thionation Reactions

The use of P4S10-pyridine complex in solvents like acetonitrile for thionation reactions represents an area where derivatives of (3R)-3-(4-bromophenyl)piperidine could be utilized. Such reactions are vital for synthesizing sulfur-containing pharmaceuticals and research chemicals, showcasing the broad applicability of piperidine derivatives in synthetic chemistry (Bergman et al., 2011).

Muscarinic M(3) Receptor Antagonists

The development of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders underscores the potential for (3R)-3-(4-bromophenyl)piperidine analogs in creating selective receptor antagonists. These compounds offer insights into designing molecules with improved selectivity and metabolic stability for therapeutic use (Mitsuya et al., 2000).

CCR5 Receptor Antagonists for HIV Treatment

Derivatives similar to (3R)-3-(4-bromophenyl)piperidine have been explored as CCR5 receptor antagonists, offering a new avenue for HIV-1 treatment. The development of compounds with excellent antiviral activity in vitro and favorable pharmacokinetic profiles in animal models demonstrates the potential of piperidine derivatives in antiviral therapy (Palani et al., 2002).

Propiedades

IUPAC Name |

(3R)-3-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(4-bromophenyl)piperidine | |

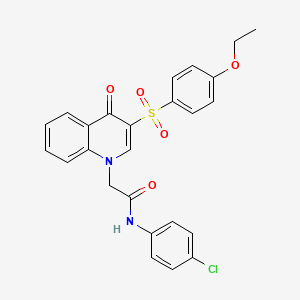

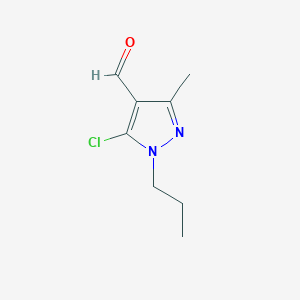

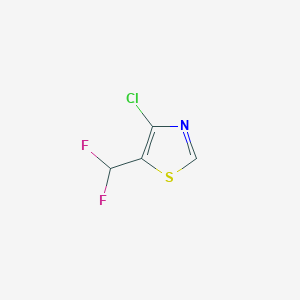

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)

![N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2940326.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2940337.png)

![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2940339.png)

![methyl 5-{[4,4-dioxo-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}-2-furoate](/img/structure/B2940340.png)

![(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride](/img/structure/B2940341.png)